2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile
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Overview
Description
2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile typically involves the condensation reaction between an amine and an aldehyde or ketone. One common method is the reaction of diaminomaleonitrile with an appropriate aldehyde under mild conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitriles or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can enhance its reactivity and biological activity. The Schiff base structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile
- 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide
- 5-Amino-1-(2-chloroethyl)-4-cyanoimidazole
Uniqueness
2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile is unique due to its specific Schiff base structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-3-(prop-2-enylideneamino)but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-3-11-7(5-9)6(10)4-8/h2-3H,1,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMRBPVASPRXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60767122 |
Source
|
Record name | 2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60767122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120613-68-5 |
Source
|
Record name | 2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60767122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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